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Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

Cat. No.: B3428050 Get Quote

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic

Resonance (NMR) analysis of 2-Ethylcrotonaldehyde, a key α,β-unsaturated aldehyde. This

document is intended for researchers, scientists, and professionals in drug development and

chemical synthesis who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction to ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon

framework of an organic molecule. The chemical shift of each carbon atom in the spectrum

provides information about its local electronic environment, allowing for the identification of

functional groups and the overall structure of the molecule. In ¹³C NMR, the signal for each

unique carbon atom appears as a single peak, simplifying spectral interpretation. The chemical

shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane

(TMS).

Molecular Structure of 2-Ethylcrotonaldehyde
2-Ethylcrotonaldehyde, with the chemical formula C₆H₁₀O, is an α,β-unsaturated aldehyde.[1]

[2] Its structure consists of a six-carbon chain with a double bond between C2 and C3, an

aldehyde group at C1, and an ethyl substituent at C2. The numbering of the carbon atoms for

the purpose of NMR analysis is presented in the diagram below.

Structure of 2-Ethylcrotonaldehyde with carbon numbering for NMR assignment.
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¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 2-
Ethylcrotonaldehyde in deuterated chloroform (CDCl₃), a common NMR solvent. These

predicted values are supplemented with typical chemical shift ranges for the corresponding

carbon types to aid in spectral interpretation.

Carbon Atom
Predicted Chemical
Shift (ppm)

Typical Chemical
Shift Range (ppm)

Carbon Type

C1 (CHO) 194.8 190-200 Aldehyde Carbonyl

C2 (C=) 143.5 125-150 Alkene (quaternary)

C3 (=CH) 155.2 115-140 Alkene

C4 (CH₃) 14.7 10-15 Alkyl

C5 (CH₂) 21.8 16-25 Alkyl

C6 (CH₃) 13.2 10-15 Alkyl

Note: The predicted chemical shifts were generated using a standard NMR prediction

algorithm. Actual experimental values may vary slightly.

The chemical shift of the aldehydic carbon (C1) is expected to be the most downfield due to the

strong deshielding effect of the carbonyl oxygen. The olefinic carbons (C2 and C3) resonate in

the typical alkene region. The β-carbon (C3) of an α,β-unsaturated carbonyl compound is

generally observed further downfield than the α-carbon due to resonance effects.[3] The alkyl

carbons of the ethyl group (C5 and C6) and the methyl group (C4) appear in the upfield region

of the spectrum.

Experimental Protocol for ¹³C NMR Analysis
The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of 2-
Ethylcrotonaldehyde.

Workflow for ¹³C NMR Sample Preparation and Analysis
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Sample Preparation

Data Acquisition

Data Processing

Weigh ~20-50 mg of
2-Ethylcrotonaldehyde

Dissolve in ~0.6 mL
of CDCl3 containing TMS

Transfer solution to
a 5 mm NMR tube

Place NMR tube in
spectrometer

Set up experiment:
- Spectrometer frequency (e.g., 100 MHz)

- Proton decoupling
- Relaxation delay (e.g., 2s)

- Number of scans (e.g., 1024)

Acquire FID

Fourier Transform

Phase Correction

Baseline Correction

Reference spectrum to
TMS (0.0 ppm)

Click to download full resolution via product page

A generalized workflow for ¹³C NMR analysis.
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Instrumentation and Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal

resolution and sensitivity.

Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[4]

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift

referencing (0.0 ppm).

Concentration: A concentration of approximately 20-50 mg/mL is typically sufficient.

Temperature: The experiment is usually conducted at room temperature (approximately 298

K).

Acquisition Parameters:

Pulse Program: A standard one-pulse sequence with proton decoupling is used.

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure full

relaxation of all carbon nuclei.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform,

followed by phase and baseline corrections. The resulting spectrum is then referenced to the

TMS signal at 0.0 ppm.

Conclusion
The ¹³C NMR spectrum of 2-Ethylcrotonaldehyde provides a clear fingerprint of its carbon

skeleton. By understanding the expected chemical shift ranges and employing a standardized

experimental protocol, researchers can confidently use this technique for structural verification

and purity assessment of this important chemical intermediate. The combination of predicted
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data and established principles of NMR spectroscopy offers a robust framework for the analysis

of 2-Ethylcrotonaldehyde and related α,β-unsaturated systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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